molecular formula C21H17NO2 B3748892 1-(2-phenoxybenzoyl)indoline

1-(2-phenoxybenzoyl)indoline

Cat. No. B3748892
M. Wt: 315.4 g/mol
InChI Key: VWLYCSIMZGDWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It consists of a benzene ring fused with a five-membered nitrogenous ring . The indoline structure exists in a large number of natural products and has been used in the design of various drugs .


Synthesis Analysis

Indoline can be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine at high temperatures . An efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds has also been reported .


Molecular Structure Analysis

Indoline has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound is based on the indole structure, but the 2-3 bond is saturated .


Chemical Reactions Analysis

Indoline can undergo various chemical reactions. For instance, it can be converted to indole by oxidation/dehydrogenation . It can also participate in a cyanoalkylation reaction using AIBN .


Physical And Chemical Properties Analysis

Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It has a chemical formula of C8H9N .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “1-(2-phenoxybenzoyl)indoline” is not mentioned in the sources, indoline derivatives have been found to have various biological activities. They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Safety and Hazards

Indoline is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The construction of new drug scaffolds using the indoline structure is a promising area of research .

properties

IUPAC Name

2,3-dihydroindol-1-yl-(2-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c23-21(22-15-14-16-8-4-6-12-19(16)22)18-11-5-7-13-20(18)24-17-9-2-1-3-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLYCSIMZGDWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-phenoxybenzoyl)-2,3-dihydro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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